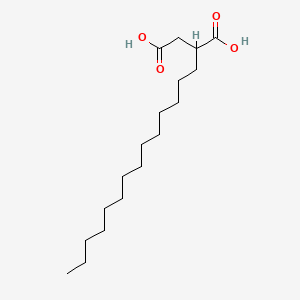

Tetradecylsuccinic acid

Description

Properties

IUPAC Name |

2-tetradecylbutanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(18(21)22)15-17(19)20/h16H,2-15H2,1H3,(H,19,20)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWTDCUHMQIAYDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20948137 | |

| Record name | 2-Tetradecylbutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20948137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2530-30-5 | |

| Record name | 2-Tetradecylbutanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2530-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetradecylsuccinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002530305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Tetradecylbutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20948137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetradecylsuccinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.982 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Long Chain Fatty Acid and Dicarboxylic Acid Chemistry

Tetradecylsuccinic acid, with the IUPAC name 2-tetradecylbutanedioic acid, is classified as a dicarboxylic acid. nih.gov Its structure consists of a succinic acid (a four-carbon diacid) backbone to which a 14-carbon alkyl chain (a tetradecyl group) is attached. nih.gov This structure positions it at the intersection of two important classes of organic molecules: long-chain fatty acids and dicarboxylic acids.

Like long-chain fatty acids, it possesses a significant nonpolar, hydrophobic hydrocarbon tail, which dictates its solubility and interfacial behavior. atamanchemicals.comnist.gov However, unlike typical fatty acids which have a single carboxyl group, this compound features two carboxylic acid moieties. nih.govlibretexts.org This dual-functional nature is characteristic of dicarboxylic acids, which can yield two kinds of salts and act as monomers in polymerization reactions. atamanchemicals.com Dicarboxylic acids are found in nature, often as products of fatty acid metabolism through omega-oxidation, and are components of natural polymers like cutin and suberin. nih.govuzh.ch The presence of the long tetradecyl chain classifies it as a long-chain dicarboxylic acid, a family of compounds noted for their hydrophobic character. atamanchemicals.com

The synthesis of related compounds can be achieved by reacting tetradecylsuccinic anhydride (B1165640) with other molecules, such as diethanolamine, to create derivatives with specific functionalities. emich.edu

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-tetradecylbutanedioic acid | nih.gov |

| CAS Number | 2530-30-5 | nih.gov |

| Molecular Formula | C18H34O4 | nih.gov |

| Molecular Weight | 314.5 g/mol | nih.gov |

| XLogP3-AA | 6.6 | nih.gov |

Significance in Contemporary Chemical Science and Engineering Research

The bifunctional nature of tetradecylsuccinic acid makes it a significant molecule in contemporary chemical science and engineering. Its properties as a surfactant and its ability to form protective layers are highly valued in industrial applications.

A primary area of significance is its use as a corrosion inhibitor, particularly for protecting steel in acidic environments. googleapis.comkrwater.com The molecule functions by adsorbing onto the metal surface via its polar dicarboxylic acid head, while the long, hydrophobic tetradecyl tail forms a barrier that repels corrosive aqueous media. informaticsjournals.co.in This mechanism effectively slows the rate of corrosion. krwater.com

In the field of chemical engineering, this compound and its derivatives are utilized in the formulation of advanced lubricants. googleapis.com Synthetic esters derived from dicarboxylic acids are a well-established class of Group V base oils, and the specific structure of this compound allows for the engineering of lubricants with tailored properties. machinerylubrication.com The development of specialized chemicals like this is crucial for producing high-performance and environmentally friendly industrial products, such as biodegradable plastics and advanced lubricants. nih.govmdpi.comits.ac.id Furthermore, its anhydride (B1165640) form serves as a versatile synthesis building block for creating more complex molecules. calpaclab.com

Overview of Key Research Domains for Tetradecylsuccinic Acid

Chemo-synthetic Approaches

Chemical synthesis of this compound predominantly relies on the formation of an anhydride (B1165640) intermediate, which is subsequently converted to the desired acid. This section details the key chemical strategies employed for its production.

Routes Involving Tetradecylsuccinic Anhydride Intermediates

The most established chemo-synthetic route to this compound proceeds via an alkenyl succinic anhydride intermediate. wikipedia.org This process involves a thermal "ene" reaction between an alkene, specifically 1-tetradecene, and maleic anhydride. ulisboa.pt The reaction joins the two molecules to form tetradecenyl succinic anhydride.

This reaction is typically conducted at high temperatures, generally ranging from 180°C to 230°C, for several hours. wikipedia.orgulisboa.pt To prevent unwanted side reactions, such as polymerization of the maleic anhydride or alkene, polymerization inhibitors like hydroquinone (B1673460) are often added to the reaction mixture. wikipedia.org The molar ratio of the reactants is a key parameter, with an excess of the olefin often used to drive the reaction towards the product. google.com Following the reaction, unreacted starting materials can be removed by vacuum distillation. ulisboa.pt The resulting tetradecenyl succinic anhydride can be used as is for certain applications or, more commonly, is converted to either tetradecylsuccinic anhydride via hydrogenation or directly to this compound through hydrolysis. google.com The hydrolysis step, which cleaves the anhydride ring to form the dicarboxylic acid, can be accomplished by reacting the anhydride with water, sometimes with steam or in the presence of an acid or base catalyst to facilitate the conversion. wikipedia.orgyoutube.comdoubtnut.comyoutube.com

Table 1: Typical Reaction Conditions for Alkenyl Succinic Anhydride (ASA) Synthesis via Ene Reaction

| Parameter | Value/Range | Source(s) |

| Reactants | 1-Alkenes (e.g., 1-Tetradecene), Maleic Anhydride | ulisboa.ptgoogle.com |

| Temperature | 180°C - 230°C | ulisboa.pt |

| Reaction Time | 6 - 8 hours | ulisboa.pt |

| Olefin:Anhydride Ratio | 1.0 to 2.0 (molar ratio) | ulisboa.pt |

| Additives | Polymerization inhibitors (e.g., hydroquinone) | wikipedia.org |

Condensation and Esterification Reactions in this compound Synthesis

Condensation and esterification reactions are fundamental in both the synthesis and derivatization of this compound. The formation of this compound itself from its anhydride is a hydrolysis reaction, a type of condensation reaction where water is added across the anhydride bond. youtube.comdoubtnut.com

Furthermore, this compound can be converted into its corresponding esters through esterification. This is a condensation reaction where the carboxylic acid groups react with an alcohol to form an ester and water. researchgate.netutripoli.edu.ly The process is typically catalyzed by a strong acid, such as sulfuric acid, and often requires heating to proceed at a practical rate. researchinschools.orgajast.netresearchgate.net The general reaction is reversible, so conditions are often manipulated to favor ester formation, for instance, by removing the water as it is formed. utripoli.edu.lynih.gov

These ester derivatives are valuable in their own right, for example, as lubricant base oils or plasticizers. pudchem.comresearchgate.net The synthesis of succinic acid alkyl half-esters can be achieved with high yields by the ring-opening reaction of the corresponding anhydride with various fatty alcohols. researchgate.netresearchgate.net Biocatalysts, such as enzymes, can also be employed for the enantiospecific hydrolysis of succinate diesters to yield chiral succinic acid derivatives, highlighting a greener alternative to traditional chemical catalysis. acs.org

Exploration of Novel Catalytic Systems for Direct Synthesis

While the ene reaction followed by hydrolysis is the dominant industrial route, research into more direct and efficient catalytic systems is ongoing. The direct, one-step synthesis of this compound from basic feedstocks is a significant challenge. However, advances in catalysis for related transformations offer potential pathways.

For instance, asymmetric hydrogenation of unsaturated dicarboxylic acid precursors (like tetradecenylsuccinic acid) using specialized metal-chiral ligand complexes, such as Ruthenium-BINAP catalysts, has been shown to produce optically active alkylsuccinic acids with high enantioselectivity. researchgate.net While not a direct synthesis of the entire molecule, this represents a novel catalytic approach to controlling the stereochemistry of the final product.

Additionally, research into the catalytic carbonylation of epoxides has demonstrated the ability to produce anhydrides in a one-pot reaction, which could be an alternative route to the tetradecylsuccinic anhydride precursor if a suitable C14-epoxide were used. researchgate.net The development of cooperative bimetallic catalyst systems and photoredox organocatalysis for various C-C bond-forming reactions also represents a frontier in synthetic chemistry that could one day lead to more direct and sustainable routes to complex molecules like this compound. jst.go.jp

Biocatalytic and Biosynthetic Pathways

Nature has evolved sophisticated enzymatic machinery for the activation and metabolism of chemically inert hydrocarbons like alkanes. These pathways represent a biocatalytic route to alkylsuccinates, including tetradecylsuccinate.

Elucidation of Microbial Alkane Activation Mechanisms Leading to Alkylsuccinates (e.g., Fumarate Addition)

The primary mechanism for anaerobic biodegradation of alkanes involves their activation through addition to a fumarate molecule. chalmers.segoogle.com This reaction, known as fumarate addition, is catalyzed by a specific class of enzymes and has been observed in diverse anaerobic microorganisms, including sulfate-reducing and methanogenic bacteria. Current time information in Bangalore, IN.nih.gov In this pathway, an alkane such as tetradecane (B157292) is attacked at a subterminal carbon (usually the C-2 position), which is then added across the double bond of fumarate. rhhz.netresearchgate.net This forms a (1-methylalkyl)succinate derivative; in the case of tetradecane, this would yield (1-methyltridecyl)succinic acid, an isomer of this compound. jst.go.jpresearchgate.net

This activation strategy is energetically efficient in anoxic environments where oxygenases are not available. rhhz.net The detection of various alkylsuccinate metabolites in hydrocarbon-rich environments and lab cultures provides strong evidence for this pathway's significance in the natural carbon cycle. jst.go.jpCurrent time information in Bangalore, IN.

Role of Alkylsuccinate Synthase and Associated Enzymes

The key enzyme responsible for the fumarate addition reaction is Alkylsuccinate Synthase (ASS) , also known as methylalkylsuccinate synthase (Mas). rhhz.net ASS is a complex, multi-subunit glycyl radical enzyme. researchgate.net These enzymes utilize a glycyl radical to generate a highly reactive thiyl radical on an enzyme cysteine residue, which is capable of abstracting a hydrogen atom from the otherwise inert alkane. researchgate.net This creates an alkyl radical that can then attack the fumarate.

The generation of the essential glycyl radical on the ASS enzyme is not spontaneous. It requires a separate activating enzyme (an activase) that belongs to the radical S-adenosylmethionine (SAM) superfamily. researchgate.net This activase uses a [4Fe-4S] cluster and SAM to generate a 5'-deoxyadenosyl radical, which in turn abstracts a hydrogen atom from the glycine (B1666218) residue of ASS, initiating its catalytic competence. researchgate.net The genes encoding the catalytic subunits of this enzyme (e.g., assA) are now widely used as biomarkers to detect the potential for anaerobic alkane degradation in environmental samples. researchgate.net

Table 2: Key Enzymes and Organisms in the Fumarate Addition Pathway

| Enzyme/System | Function | Example Organisms | Source(s) |

| Alkylsuccinate Synthase (ASS/Mas) | Catalyzes the addition of an alkane to fumarate. | Aromatoleum sp., Smithella sp. | jst.go.jprhhz.net |

| ASS Activating Enzyme | Generates the glycyl radical on ASS using SAM. | Azoarcus sp. | researchgate.net |

| Benzylsuccinate Synthase (BSS) | A related enzyme that activates toluene (B28343) via fumarate addition. | Thauera aromatica | smolecule.com |

Identification of Microbial Strains (e.g., Candidatus Smithella cisternae) in this compound Formation

The anaerobic degradation of long-chain alkanes is a critical process in hydrocarbon-rich environments, and certain microbial strains have been identified as key players in this transformation. A notable example is the syntrophic alkane-degrading bacterium, Candidatus Smithella cisternae.

Detailed metagenomic analysis of a methanogenic hexadecane-degrading culture, M82, led to the recovery of a nearly complete genome of a bacterium named "Candidatus Smithella cisternae strain M82_1". jst.go.jpresearchgate.net This organism is believed to be responsible for the syntrophic degradation of alkanes. jst.go.jp Genomic analysis of this strain revealed the presence of genes that encode for alkylsuccinate synthase (assA). jst.go.jpnih.gov This enzyme is crucial for the anaerobic activation of alkanes through a mechanism known as "fumarate addition". jst.go.jpresearchgate.netnih.gov

This biochemical process involves the addition of the alkane to a molecule of fumarate, forming an alkylsuccinate derivative. jst.go.jp This capability was substantiated by the detection of specific metabolites in cultures amended with different long-chain alkanes. jst.go.jpresearchgate.netscispace.com When the culture was provided with pentadecane, researchers detected methyl tetradecyl succinic acid. jst.go.jpresearchgate.netscispace.comresearchgate.net Similarly, when hexadecane (B31444) was used as the substrate, methyl pentadecyl succinic acid was identified. jst.go.jpresearchgate.netnih.govscispace.com These findings provide direct evidence that Candidatus Smithella cisternae activates alkanes via the fumarate addition pathway, leading to the formation of corresponding alkylsuccinic acids. nih.govjst.go.jp The genus Smithella is now generally considered a key n-alkane degrader under methanogenic conditions. nih.gov

Table 1: Microbial Formation of Alkylsuccinic Acids

| Microbial Strain | Alkane Substrate | Detected Succinic Acid Derivative | Key Enzyme System |

| Candidatus Smithella cisternae strain M82_1 | Pentadecane | Methyl tetradecyl succinic acid jst.go.jpresearchgate.netscispace.com | Alkylsuccinate synthase (fumarate addition) jst.go.jpnih.gov |

| Candidatus Smithella cisternae strain M82_1 | Hexadecane | Methyl pentadecyl succinic acid jst.go.jpresearchgate.netscispace.com | Alkylsuccinate synthase (fumarate addition) jst.go.jpnih.gov |

Metabolic Engineering Strategies for Enhanced Bioproduction

To improve the efficiency of producing succinic acid and its derivatives, researchers have turned to metabolic engineering. This involves modifying the genetic makeup of microorganisms to optimize specific metabolic pathways, thereby increasing product yield and productivity. frontiersin.orgjmb.or.kr While many strategies focus on producing succinic acid from sugars or glycerol, the principles can be adapted for production from hydrocarbon feedstocks. d-nb.infod-nb.info

Key strategies in various microorganisms include:

Blocking Competing Pathways : In organisms like Escherichia coli and Saccharomyces cerevisiae, a primary strategy is to disrupt genes that divert carbon flux away from succinic acid production. d-nb.inforesearchgate.net This often involves deleting genes encoding for enzymes like succinate dehydrogenase (sdhA, sdhB), which converts succinate to fumarate in the TCA cycle. d-nb.inforesearchgate.net By blocking this step, succinic acid accumulates. researchgate.net Other targets for deletion include pathways that lead to the formation of byproducts such as acetate (B1210297), ethanol, and formate (B1220265). jmb.or.krd-nb.info

Enhancing Carbon Flux towards Succinate : Overexpression of key enzymes in the succinate production pathway can significantly boost yields. This includes enhancing the reductive TCA cycle, a common pathway in prokaryotes like E. coli for anaerobic succinate production. frontiersin.org

Activating Alternative Pathways : In some cases, activating pathways like the glyoxylate (B1226380) shunt can improve succinate production under aerobic conditions. d-nb.info This involves deleting the repressor gene (iclR) for the glyoxylate shunt enzymes, isocitrate lyase and malate (B86768) synthase. d-nb.info

Improving Product Export : The accumulation of succinic acid inside the cell can be toxic or inhibit further production. researchgate.net A successful strategy in S. cerevisiae involved introducing a malic acid transporter (mae1) from Schizosaccharomyces pombe, which also facilitated the export of succinic acid, leading to improved production titers. researchgate.net

These metabolic engineering techniques have proven effective for enhancing succinic acid production from various feedstocks and represent a promising approach for developing efficient bioprocesses for long-chain derivatives like this compound. jmb.or.krd-nb.info

Table 2: Selected Metabolic Engineering Targets for Enhanced Succinic Acid Production

| Organism | Genetic Modification | Strategy | Reference |

| Saccharomyces cerevisiae | Disruption of SDH1 and SDH2 genes | Blocks TCA cycle, forcing succinic acid accumulation. | researchgate.net |

| Saccharomyces cerevisiae | Introduction of mae1 gene | Enhances export of intracellular succinic acid. | researchgate.net |

| Escherichia coli | Deletion of sdhA gene | Blocks TCA cycle to increase succinate yield aerobically. | d-nb.info |

| Escherichia coli | Deletion of ackA, pta, poxB genes | Prevents synthesis of acetate as a byproduct. | d-nb.info |

| Escherichia coli | Deletion of iclR gene | Activates the glyoxylate shunt for aerobic production. | d-nb.info |

| Actinobacillus succinogenes | Deactivation of pyruvate (B1213749) formate lyase (pfl) | Eliminates formic acid biosynthesis. | jmb.or.kr |

Enzymatic Transformations of Long-Chain Hydrocarbons to Succinic Acid Derivatives

The conversion of long-chain hydrocarbons into succinic acid derivatives is initiated by specific enzymatic reactions that activate the chemically stable alkane molecule. Different enzyme systems are employed by microorganisms depending on the presence or absence of oxygen.

Anaerobic Transformation : Under anoxic conditions, the key enzyme responsible for activating alkanes is alkylsuccinate synthase (ASS) , also known as (methylalkyl)-succinase. jst.go.jpnih.gov This is a glycyl radical enzyme that catalyzes the addition of a fumarate molecule to the sub-terminal carbon of an n-alkane. jst.go.jpnih.gov This "fumarate addition" mechanism is the primary strategy used by organisms like Candidatus Smithella cisternae to produce alkylsuccinic acids such as methyl tetradecyl succinic acid from pentadecane. jst.go.jpresearchgate.net The resulting alkylsuccinate can then be further metabolized through β-oxidation. jst.go.jpresearchgate.net

Aerobic Transformation : In the presence of oxygen, the initial activation of long-chain alkanes is typically carried out by monooxygenases . Several types of monooxygenases are known to oxidize alkanes:

AlkB Monooxygenase : Found in bacteria like Pseudomonas putida, the AlkB system is highly selective for terminal oxidation of medium-chain n-alkanes but can lead to overoxidation to carboxylic acids. wur.nl

CYP52 Monooxygenases : These enzymes, found in yeasts like Candida tropicalis, are effective for the terminal oxidation of long-chain alkanes with high selectivity, producing ω-hydroxy fatty acids and dicarboxylic acids. wur.nl

LadA Monooxygenase : The ladA gene from Geobacillus thermodenitrificans has been implemented in E. coli to enable the conversion of long-chain alkanes (C15-C36) to their corresponding long-chain alcohols (alkanols). nih.gov

Following the initial hydroxylation by a monooxygenase, the resulting alcohol is further oxidized to an aldehyde by an alcohol dehydrogenase (ADH) , and then to a carboxylic acid (fatty acid) by an aldehyde dehydrogenase (ALDH) . nih.gov This fatty acid can then enter the cell's native β-oxidation pathway for further metabolism, nih.gov creating a potential precursor pool for conversion into succinic acid derivatives through engineered metabolic pathways.

Table 3: Key Enzymes in Long-Chain Hydrocarbon Transformation

| Enzyme | Source Organism (Example) | Reaction Catalyzed | Metabolic Pathway |

| Alkylsuccinate Synthase (ASS) | Candidatus Smithella cisternae | Alkane + Fumarate → Alkylsuccinic acid | Anaerobic Alkane Degradation jst.go.jpnih.gov |

| LadA Monooxygenase | Geobacillus thermodenitrificans | Long-chain alkane → Long-chain alcohol | Aerobic Alkane Oxidation nih.gov |

| AlkB Monooxygenase | Pseudomonas putida GPo1 | Medium-chain alkane → Alcohol/Carboxylic acid | Aerobic Alkane Oxidation wur.nl |

| CYP52 Monooxygenase | Candida tropicalis | Long-chain alkane → ω-hydroxy fatty acid/Dicarboxylic acid | Aerobic Alkane Oxidation wur.nl |

| Alcohol Dehydrogenase (ADH) | Geobacillus thermodenitrificans | Long-chain alcohol → Long-chain aldehyde | Aerobic Alkane Oxidation nih.gov |

| Aldehyde Dehydrogenase (ALDH) | Geobacillus thermodenitrificans | Long-chain aldehyde → Long-chain fatty acid | Aerobic Alkane Oxidation nih.gov |

Reaction Pathways and Transformation Mechanisms

The reactivity of this compound is dominated by the chemistry of its carboxyl groups. These groups can undergo a variety of transformations common to carboxylic acids, with esterification and amidation being among the most significant.

Esterification of this compound involves the reaction of one or both of its carboxylic acid groups with an alcohol to form an ester and water. byjus.com This reaction is typically catalyzed by an acid, such as sulfuric acid, and is known as Fischer esterification. numberanalytics.com The mechanism involves several key steps:

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of a carboxylic acid group, which enhances the electrophilicity of the carbonyl carbon. numberanalytics.commasterorganicchemistry.com

Nucleophilic Attack: The alcohol molecule, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. numberanalytics.commasterorganicchemistry.com

Proton Transfer: A proton is transferred from the oxonium ion of the attacking alcohol to one of the original hydroxyl groups, converting it into a good leaving group (water). byjus.comnumberanalytics.com

Elimination of Water: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water. masterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. byjus.commasterorganicchemistry.com

Computational studies on the esterification of succinic acid, a structural analogue, have been conducted using density functional theory (DFT) to explore the reaction mechanisms in detail. rsc.orgrsc.orgresearchgate.net These studies have investigated both concerted and stepwise mechanisms, as well as the role of self-catalysis where a second molecule of the carboxylic acid acts as the proton shuttle. rsc.orgrsc.org

For the uncatalyzed reaction between succinic acid and ethylene (B1197577) glycol, two primary pathways were considered: a concerted mechanism and a stepwise mechanism. rsc.org The stepwise mechanism, which involves an addition step followed by a dehydration step, was found to be more favorable, particularly with self-catalysis from another acid molecule. rsc.orgrsc.org The initial dimerization of the acid is likely the rate-limiting step in polyesterification. rsc.org The activation energy barriers are significantly higher for uncatalyzed reactions compared to self-catalyzed ones. rsc.org

| Reaction Channel | Mechanism | Catalyst | Step | Activation Energy (kJ/mol) |

|---|---|---|---|---|

| a | Concerted | None | - | 131.27 |

| b1 | Stepwise | None | Addition | 136.29 |

| b2 | Dehydration | 137.44 | ||

| c1 | Concerted | Self (Acid) | - | 138.99 |

| d11 | Stepwise | Self (Acid) | Addition | 79.27 |

| d12 | Dehydration | 60.22 | ||

| c2 | Concerted | Self (Alcohol) | - | 95.68 |

| d21 | Stepwise | Self (Alcohol) | Addition | 92.62 |

| d22 | Dehydration | 73.42 |

Data is based on the computational study of succinic acid and ethylene glycol and is representative of the mechanistic pathways available to this compound.

This compound can be converted into amides through reaction with primary or secondary amines. libretexts.org Direct condensation of a carboxylic acid and an amine is often difficult due to the formation of a stable ammonium (B1175870) carboxylate salt. fishersci.it Therefore, the carboxylic acid group must first be "activated." Common methods include:

Conversion to Acyl Chlorides: Treatment with reagents like thionyl chloride or oxalyl chloride converts the carboxylic acid groups into more reactive acyl chlorides, which readily react with amines to form amides. libretexts.orgfishersci.it

Use of Coupling Reagents: A wide variety of coupling reagents, often used in peptide synthesis, can facilitate direct amidation. fishersci.it Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. fishersci.it

Titanium Tetrachloride (TiCl₄) Mediation: A one-pot method using TiCl₄ in a solvent like pyridine (B92270) has been shown to effectively mediate the direct condensation of carboxylic acids and amines, providing the corresponding amides in good yields. nih.gov The proposed mechanism involves the formation of a reactive adduct between the carboxylate and TiCl₄. nih.gov

Other functionalizations of the carboxylic acid groups include reduction to alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄) and conversion to the corresponding anhydride via dehydration, a process that can be favored by heat. libretexts.orgnih.gov

The tetradecyl group (–C₁₄H₂₉) is a long, saturated, unbranched alkyl chain. wikipedia.org As an alkane chain, it is generally non-polar and chemically inert under most conditions, lacking functional groups that would serve as sites for common ionic reactions. msu.edu Its primary influence is on the molecule's physical properties, such as its solubility and lipophilicity. wikipedia.org

The reactivity of the alkyl chain is limited to reactions typical of alkanes, which usually require harsh conditions and proceed via free-radical mechanisms. wikipedia.org Such reactions could include:

Free-Radical Halogenation: In the presence of UV light or high temperatures, the alkyl chain could react with halogens (e.g., Cl₂, Br₂) to form a mixture of halogenated derivatives.

Combustion: At very high temperatures in the presence of oxygen, the alkyl chain will undergo complete oxidation to carbon dioxide and water.

These reactions are generally not selective and require conditions that would likely also degrade the carboxylic acid functional groups. Therefore, in the context of controlled organic synthesis, the reactivity of the tetradecyl chain is considered negligible compared to the versatile chemistry of the carboxyl groups. The primary role of the alkyl chain is to impart surfactant-like properties to the molecule. mdpi.com

Amidation and Other Carboxylic Acid Functionalizations

Advanced Spectroscopic and Computational Analysis of Reactivity

Modern computational chemistry provides powerful tools for analyzing and predicting the reactivity of molecules like this compound. Methods such as Density Functional Theory (DFT) allow for the calculation of electronic properties and the detailed mapping of reaction pathways. nrel.gov

Quantum chemical calculations, particularly DFT, are used to determine a range of molecular descriptors that correlate with chemical reactivity. researchgate.netresearchgate.net These descriptors arise from Frontier Molecular Orbital (FMO) theory, which focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. rsc.org

Key reactivity descriptors include:

E(HOMO): The energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons (nucleophilicity). A higher E(HOMO) value indicates a better electron donor. rsc.orgekb.eg

E(LUMO): The energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons (electrophilicity). A lower E(LUMO) value suggests a better electron acceptor. rsc.orgekb.eg

HOMO-LUMO Energy Gap (ΔE): The difference between E(LUMO) and E(HOMO). A smaller energy gap implies higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (E(LUMO) - E(HOMO))/2. Harder molecules have a larger energy gap and are less reactive. ppor.az

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more reactive. ppor.az

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires an additional electronic charge from the environment. It quantifies the electrophilic character of a molecule. ppor.az

| Descriptor | Hexenyl Succinic Anhydride | Octenyl Succinic Anhydride |

|---|---|---|

| E(HOMO) (eV) | -8.614 | -8.599 |

| E(LUMO) (eV) | -2.338 | -2.352 |

| Energy Gap (ΔE) (eV) | 6.276 | 6.247 |

| Chemical Hardness (η) | 3.138 | 3.124 |

| Chemical Softness (S) | 0.319 | 0.320 |

| Electrophilicity Index (ω) | 3.801 | 3.789 |

Data is based on alkenyl succinic anhydrides, which share the succinic core but differ in the alkyl/alkenyl substituent. The values provide a theoretical framework for understanding the electronic properties and reactivity of this compound.

Computational chemistry is instrumental in elucidating complex reaction mechanisms that are difficult to probe experimentally. rsc.org By calculating the potential energy surface for a reaction, researchers can identify reactants, products, intermediates, and, crucially, transition states. rsc.orgrsc.org

For the esterification of succinic acid, DFT calculations at the B3LYP/6-31G** level have been used to optimize the geometries of all species along the reaction coordinate. rsc.orgrsc.orgresearchgate.net Vibrational frequency analysis is performed to confirm that reactants and products are at energy minima (zero imaginary frequencies) and transition states are first-order saddle points (one imaginary frequency). rsc.orgrsc.org The Intrinsic Reaction Coordinate (IRC) method is then used to verify that a calculated transition state correctly connects the intended reactant and product. rsc.orgrsc.org

These computational approaches have demonstrated that the esterification of succinic acid can proceed via different pathways (concerted or stepwise) and that the presence of a catalyst—even a second molecule of the acid itself (self-catalysis)—dramatically lowers the activation energy barriers. rsc.orgrsc.org For instance, the stepwise mechanism for the self-acid-catalyzed reaction is significantly more favorable than the uncatalyzed reaction, highlighting the importance of proton transfer in facilitating the reaction. rsc.org Such detailed mechanistic insights allow for the optimization of reaction conditions to favor desired products.

Spectroscopic Characterization of Reaction Intermediates and Products

The elucidation of reaction pathways involving this compound relies heavily on the spectroscopic analysis of its derivatives and any transient species formed during chemical transformations. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for confirming the structure of reaction products and identifying reactive intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of this compound products, such as its corresponding anhydride and esters.

¹H NMR: In the ¹H NMR spectrum of a derivative like Tetradecylsuccinic Anhydride , the protons of the succinic anhydride ring typically appear as a multiplet system. The methine proton (CH) attached to the long alkyl chain would be expected in the 2.5-3.0 ppm region, while the methylene (B1212753) protons (CH₂) of the ring would resonate at slightly different chemical shifts. The extensive signals for the tetradecyl chain (-(CH₂)₁₃CH₃) would be observed upfield, generally between 0.8 ppm (for the terminal CH₃) and 1.6 ppm (for the CH₂ groups).

¹³C NMR: The ¹³C NMR spectrum provides clear markers for the functional groups. For Tetradecylsuccinic Anhydride , the carbonyl carbons (C=O) are highly deshielded and would produce signals in the range of 170-180 ppm. hmdb.ca The carbons of the succinic ring would appear around 30-40 ppm, while the numerous carbons of the tetradecyl chain would resonate between approximately 14 ppm and 32 ppm. pitt.edu The presence of symmetry or its absence in derivatives can lead to fewer or more signals than the total number of carbon atoms. organicchemistrydata.org

Interactive Table 1: Typical NMR Chemical Shifts (δ) for Tetradecylsuccinic Anhydride Derivatives Predicted values based on data for succinic anhydride and similar long-chain compounds.

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) | Notes |

| Carbonyl (C=O) | - | 170-180 | Signal is often weak in ¹³C NMR due to the lack of an attached proton. massbank.eu |

| Ring CH | ~2.5-3.0 | ~35-45 | Chemical shift is influenced by the long alkyl substituent. |

| Ring CH₂ | ~2.7-3.2 | ~30-40 | Protons may be diastereotopic, leading to complex splitting. |

| Alkyl CH₂ (adjacent to ring) | ~1.5-1.8 | ~30-32 | Deshielded compared to other alkyl chain protons. |

| Alkyl (CH₂)₁₂ | ~1.2-1.4 | ~22-32 | Overlapping signals forming a broad multiplet. |

| Terminal CH₃ | ~0.8-0.9 | ~14 | Typically appears as a triplet in the ¹H NMR spectrum. |

Infrared (IR) Spectroscopy

IR spectroscopy is particularly effective for identifying the functional groups present in the products of reactions involving this compound.

Anhydride Formation: The conversion of this compound to Tetradecylsuccinic Anhydride is readily monitored by IR spectroscopy. The characteristic broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) disappears and is replaced by two distinct carbonyl (C=O) stretching bands, a hallmark of cyclic anhydrides. These arise from symmetric and asymmetric stretching modes and for a five-membered ring are expected near 1865 cm⁻¹ and 1785 cm⁻¹. pg.edu.pl

Metal Salt Formation: When this compound reacts with a metal to form a salt complex, the IR spectrum changes significantly. The sharp C=O stretching band of the acid (around 1700 cm⁻¹) is replaced by two new bands corresponding to the asymmetric (νₐsym) and symmetric (νₛym) stretching vibrations of the carboxylate (COO⁻) anion, typically located around 1550-1610 cm⁻¹ and 1400-1450 cm⁻¹, respectively. googleapis.com The appearance of new bands in the far-IR region (below 600 cm⁻¹) can indicate the formation of metal-oxygen (M-O) bonds. researchgate.net

Interactive Table 2: Characteristic IR Absorption Bands for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Appearance |

| Carboxylic Acid (R-COOH) | O-H stretch | 3300-2500 | Very broad, strong |

| C=O stretch | 1720-1700 | Strong, sharp | |

| Cyclic Anhydride (-CO-O-CO-) | C=O asymmetric stretch | 1870-1845 | Strong |

| C=O symmetric stretch | 1800-1775 | Stronger for cyclic anhydrides researchgate.net | |

| Carboxylate Salt (R-COO⁻ M⁺) | COO⁻ asymmetric stretch | 1610-1550 | Strong |

| COO⁻ symmetric stretch | 1450-1400 | Moderate to strong | |

| Alkyl Chain (C-H) | C-H stretch | 2960-2850 | Strong, sharp |

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight of reaction products and for elucidating the structure of both stable products and transient intermediates.

Product Characterization: For volatile derivatives such as the methyl or ethyl esters of this compound, electron ionization (EI) mass spectrometry can be employed. The fragmentation patterns are often diagnostic. For example, in the mass spectrum of a compound like Diethyl Tetradecylsuccinate , characteristic fragments would include the loss of an ethoxy group (-OC₂H₅) and cleavage at the carbon-carbon bonds within the succinate moiety. The base peak in the spectrum of diethyl succinate is often observed at m/z 101, corresponding to the [M - OC₂H₅ - C₂H₄]⁺ ion. massbank.eu Similar fragmentation pathways would be expected for the tetradecyl derivative, though the molecular ion peak might be less abundant due to the large alkyl chain.

Intermediate Detection: The identification of short-lived reaction intermediates is a significant challenge. Techniques like electrospray ionization mass spectrometry (ESI-MS) are particularly suited for this purpose as they can transfer ions from solution into the gas phase with minimal fragmentation. ekb.eg Although specific intermediates in this compound reactions are not widely reported, ESI-MS provides the capability to monitor reactions in real-time to detect charged or easily ionizable transient species, such as protonated anhydrides or metal-coordinated intermediates, which would be crucial for detailed mechanistic studies. ekb.egresearchgate.net

Environmental Fate and Biodegradation of Tetradecylsuccinic Acid

Mechanisms of Abiotic Degradation

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes, primarily hydrolysis and photolysis.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. pharmacy180.com The susceptibility of a compound to hydrolysis is largely dependent on its chemical structure and the presence of hydrolyzable functional groups, such as esters, amides, or lactones. pharmacy180.com

Tetradecylsuccinic acid, as a dicarboxylic acid, is generally stable against hydrolysis under typical environmental pH conditions. The carboxylic acid functional groups themselves are not susceptible to cleavage by water. However, derivatives of this compound, particularly its esters, would exhibit significantly different hydrolytic stability. Ester hydrolysis is a well-known degradation pathway that can be catalyzed by acids or bases. pharmacy180.comresearchgate.net The rate of hydrolysis for ester derivatives would be influenced by factors such as steric hindrance around the ester linkage and the electronic properties of the alcohol and acid moieties. researchgate.netnih.gov In general, ester-based compounds are known to be susceptible to hydrolysis, a process that degrades the molecule and can lead to a decrease in the viscosity of products like lubricants and an increase in acidity. machinerylubrication.com The ability of a substance to resist chemical decomposition by water is known as its hydrolytic stability. machinerylubrication.com

| Factor | Influence on Hydrolytic Stability of Derivatives (e.g., Esters) |

| pH | Hydrolysis is generally catalyzed by both acid and base. pharmacy180.com |

| Temperature | Higher temperatures typically increase the rate of hydrolysis. |

| Chemical Structure | Esters are significantly more susceptible to hydrolysis than their parent carboxylic acids. pharmacy180.com Steric hindrance near the functional group can affect the rate. researchgate.net |

| Presence of Water | Water is a necessary reactant for hydrolysis. machinerylubrication.com |

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light, particularly in the ultraviolet (UV) or visible spectrum. researchgate.net This process is a significant degradation pathway for many organic compounds in aquatic environments and on surfaces exposed to sunlight. mdpi.com The susceptibility of a molecule to photolysis depends on its ability to absorb light energy, which is determined by its chemical structure and the presence of chromophores. pharmacy180.com

Direct photolysis occurs when the compound itself absorbs light, leading to an excited state that can then undergo various reactions such as isomerization, rearrangement, or bond cleavage. researchgate.net Indirect photolysis involves other substances in the environment, known as photosensitizers (like humic acids), which absorb light and transfer the energy to the target compound, initiating its degradation. mdpi.com Photodegradation can proceed through non-oxidative pathways or, more commonly, through oxidative reactions involving reactive oxygen species. pharmacy180.comresearchgate.net

Specific photolytic degradation pathways for this compound are not extensively documented. However, as an aliphatic dicarboxylic acid, it lacks strong chromophores that absorb sunlight in the visible range. Its potential for direct photolysis is therefore likely limited. Degradation would more likely occur through indirect photolytic processes or if the molecule is associated with other light-absorbing substances.

Hydrolytic Stability of this compound and its Derivatives

Biotic Degradation and Environmental Transformations

Biotic degradation, mediated by microorganisms, is a primary route for the transformation and removal of organic compounds from the environment.

Alkylsuccinates, including this compound, can be utilized by various microorganisms as a source of carbon and energy. The biodegradation pathways depend significantly on the environmental conditions, particularly the availability of oxygen.

Under aerobic conditions, in the presence of oxygen, microorganisms employ oxidative pathways to break down organic molecules. aropha.com The aerobic biodegradation of a compound like this compound is expected to proceed through pathways similar to those for fatty acids. The fundamental units of biodegradation are functional groups, which undergo enzymatic transformations. aropha.com

The degradation would likely be initiated by enzymes such as monooxygenases or dehydrogenases. The long tetradecyl alkyl chain is a prime target for oxidation. A common mechanism is ω-oxidation, where the terminal methyl group of the alkyl chain is oxidized to a primary alcohol, then to an aldehyde, and finally to a carboxylic acid. This would transform this compound into a C18 α,ω-dicarboxylic acid. Following this, the molecule can be further degraded via the β-oxidation pathway, where two-carbon units (acetyl-CoA) are sequentially cleaved from the carboxyl end of the chain. These acetyl-CoA units can then enter the tricarboxylic acid (TCA) cycle for complete mineralization to carbon dioxide and water. frontiersin.org The presence of carboxyl groups is generally considered to increase the biodegradability of a compound. aropha.com

Under anoxic conditions, such as those found in contaminated aquifers, petroleum reservoirs, and marine sediments, a unique mechanism for alkane degradation exists that directly produces alkylsuccinates. frontiersin.orgnih.gov This pathway is a crucial first step in the anaerobic biodegradation of saturated hydrocarbons.

The mechanism involves the enzymatic addition of an n-alkane to a fumarate (B1241708) molecule. nih.govfrontiersin.org This reaction is catalyzed by the enzyme alkylsuccinate synthase (ASS), also referred to as (1-methylalkyl)succinate synthase (Mas). frontiersin.orgnih.gov The reaction adds a subterminal carbon of the alkane (typically the C-2 position) to the double bond of fumarate, forming an alkyl-substituted succinic acid. nih.govfrontiersin.org

Specifically, this compound (or its methylated isomers) is formed as a key intermediate during the anaerobic degradation of C15 alkanes like pentadecane (B166386). nih.govresearchgate.net Studies of methanogenic consortia have successfully identified methyl tetradecyl succinic acid in cultures amended with pentadecane. nih.govnih.gov This provides direct evidence for the formation of this compound derivatives as signature metabolites, or biomarkers, for in-situ anaerobic alkane metabolism. nih.govresearchgate.net

This activation via fumarate addition has been observed in various anaerobic microorganisms, including sulfate-reducing bacteria (e.g., Desulfatibacillum) and syntrophic bacteria (e.g., Smithella) that thrive in methanogenic environments. nih.govfrontiersin.org Following its formation, the alkylsuccinate undergoes further degradation, which typically involves a carbon-skeleton rearrangement and subsequent β-oxidation to ultimately yield methane (B114726) and carbon dioxide. nih.govresearchgate.net

| Finding | Organism(s) Implicated | Substrate Alkane | Metabolite Detected | Reference |

| Detection of alkylsuccinates in methanogenic cultures | Smithella-dominated consortium | Pentadecane | Methyl tetradecyl succinic acid | nih.gov |

| Detection of alkylsuccinates in methanogenic cultures | Smithella-dominated consortium | Hexadecane (B31444) | Methyl pentadecyl succinic acid | nih.govnih.gov |

| Fumarate addition as a widespread mechanism | Sulfate- and nitrate-reducing bacteria, methanogenic consortia | Various n-alkanes (C6-C20+) | Corresponding alkylsuccinates | nih.govfrontiersin.org |

| Detection of alkylsuccinate synthase (assA) genes | Smithella, Desulfatibacillum | Long-chain n-alkanes (C16-C20) | Alkylsuccinates (inferred) | nih.govnih.gov |

Aerobic Degradation Mechanisms

Role of Specific Microbial Consortia and Enzymes in this compound Degradation

The biodegradation of this compound, a dicarboxylic acid characterized by a 14-carbon alkyl chain ontosight.ai, is a critical process influencing its persistence in the environment. This degradation is primarily a biological process driven by microbial communities, where single species or consortia work to break down the compound. researchgate.net The structure of this compound, with its hydrophobic tail and hydrophilic head, gives it surfactant-like properties, which can influence how microorganisms interact with it. ontosight.ai

Under anoxic conditions, such as those found in marine seep sediments and oil reservoirs, the degradation of alkanes is often initiated by the addition of fumarate. frontiersin.orgnih.govresearchgate.net This reaction is catalyzed by the enzyme alkylsuccinate synthase (ASS), a glycyl radical enzyme that attaches the alkane to a fumarate molecule. researchgate.netjst.go.jp This initial activation step is crucial for the subsequent breakdown of the hydrocarbon chain. nih.govasm.org

Research has shown that specific microbial consortia are adept at degrading compounds structurally related to this compound. In methanogenic environments, consortia dominated by the bacterium Smithella have been identified as key players in the degradation of long-chain alkanes. nih.govasm.org Studies have detected methyl this compound in cultures enriched with Smithella when pentadecane was provided, confirming the role of this genus in the fumarate addition pathway. nih.govjst.go.jpasm.orgresearchgate.netnih.gov The presence of genes encoding for alkylsuccinate synthase (assA) in the genome of Candidatus Smithella cisternae further supports its capability to oxidize alkanes via this mechanism. jst.go.jpnih.gov

Another key bacterium involved in this process is Desulfatibacillum. nih.govasm.org Species like Desulfatibacillum alkenivorans can utilize C13 to C18 n-alkanes under sulfate-reducing conditions and have been shown to degrade hexadecane in cocultures with hydrogenotrophic methanogens. nih.gov The cooperation between different microbial species is often essential for the complete degradation of complex organic molecules. mdpi.com For instance, the syntrophic relationship between alkane-degrading bacteria like Smithella and methanogenic archaea allows for the breakdown of hydrocarbons in environments without external electron acceptors. researchgate.net

Table 1: Key Microbial Genera and Enzymes in Alkyl Succinate (B1194679) Formation

| Microbial Genus/Group | Key Enzyme | Degradation Condition | Substrate/Metabolite Link | Source |

|---|---|---|---|---|

| Smithella | Alkylsuccinate synthase (ASS) | Methanogenic | Formation of methyl this compound from pentadecane. nih.govjst.go.jpasm.orgresearchgate.netnih.gov | nih.govjst.go.jpasm.org |

| Desulfatibacillum | Presumed Alkylsuccinate synthase | Sulfate-reducing / Methanogenic | Degradation of C13-C18 n-alkanes. nih.gov | nih.govasm.org |

| Syntrophic Bacteria | Alkylsuccinate synthase (ASS) | Methanogenic | Fumarate addition to alkanes. researchgate.net | researchgate.net |

Environmental Mobility and Adsorption Behavior in Soil and Aquatic Systems

The environmental mobility of a chemical substance describes its potential for transport through soil and water. nih.gov This is largely governed by its tendency to adsorb to soil particles and organic matter versus remaining dissolved in water. chemsafetypro.com The soil adsorption coefficient (Koc) is a key parameter used to quantify this behavior; it measures the ratio of a chemical's concentration in soil organic carbon to its concentration in water. chemsafetypro.comecetoc.org A high Koc value indicates strong adsorption and low mobility, while a low Koc value suggests high mobility. chemsafetypro.com

For this compound, its chemical structure, featuring a long hydrophobic alkyl chain and a hydrophilic dicarboxylic acid head, suggests it will have amphiphilic properties. ontosight.ainih.gov This dual nature influences its behavior at the soil-water interface. The hydrophobic tail will tend to partition into the organic matter of soil, while the hydrophilic carboxylic acid groups can interact with water and mineral surfaces. ontosight.aichemsafetypro.com

The mobility of ionizable organic compounds like this compound is significantly influenced by the pH of the surrounding environment. ecetoc.orgfiveable.me In aquatic and soil systems, the pH determines the degree of dissociation of the carboxylic acid groups. ecetoc.org At a pH above its acid dissociation constant (pKa), the acid groups will be deprotonated, resulting in a negatively charged molecule. This anionic form may exhibit different adsorption characteristics compared to the neutral form, potentially leading to increased mobility due to repulsion from negatively charged soil particles. ecetoc.org Conversely, at a pH below its pKa, the neutral form will dominate, which may lead to stronger partitioning into soil organic matter and thus lower mobility. ecetoc.org

Table 2: Factors Influencing Environmental Mobility of this compound

| Parameter | Influence on Mobility | Source |

|---|---|---|

| Soil Organic Carbon Content | Higher organic carbon content generally leads to stronger adsorption (higher Koc) and lower mobility. chemsafetypro.com | chemsafetypro.comecetoc.org |

| pH | Influences the ionization state of the carboxylic acid groups, affecting adsorption and solubility. The anionic form may be more mobile. ecetoc.org | ecetoc.orgfiveable.me |

| Clay Mineral Content | Can interact with the charged or polar parts of the molecule, influencing adsorption. ecetoc.org | ecetoc.org |

| Ionic Strength of Water | Affects the electrical double layer at the soil particle surface and can influence adsorption processes. ecetoc.org | ecetoc.org |

Bioremediation Potential of this compound Producing/Degrading Microorganisms

Bioremediation leverages the metabolic capabilities of microorganisms to break down, transform, or immobilize environmental pollutants. agriscigroup.usucdavis.eduedvotek.com Microorganisms that can either produce or degrade this compound and related compounds have significant potential in environmental cleanup, particularly in scenarios involving hydrocarbon contamination. frontiersin.org

Microorganisms capable of degrading this compound are valuable for the bioremediation of sites contaminated with this compound or its precursors. As discussed, bacteria such as Smithella and Desulfatibacillum are instrumental in the anaerobic degradation of long-chain alkanes, which involves the formation of alkylsuccinates. nih.govasm.org The introduction of these specialized microorganisms into a contaminated environment, a process known as bioaugmentation, can enhance the degradation of target pollutants. ucdavis.edu This approach is particularly useful when the indigenous microbial population lacks the necessary degradative capabilities. ucdavis.edu Alternatively, biostimulation, which involves adding nutrients or electron acceptors to stimulate the activity of native degrading populations, can also be an effective strategy. ucdavis.edu

On the other hand, some microorganisms produce surfactant-like compounds to increase the bioavailability of hydrophobic contaminants like petroleum hydrocarbons. mdpi.comnih.gov this compound itself has surfactant properties. ontosight.ai While not a natural microbial product, its structure is analogous to some microbially-produced biosurfactants. Microorganisms that produce biosurfactants play a crucial role in bioremediation by breaking down large oil slicks into smaller droplets, making the hydrocarbons more accessible for degradation. edvotek.com For example, various species of Pseudomonas are well-known producers of rhamnolipid biosurfactants, which enhance the degradation of hydrocarbons. nih.govnih.gov The application of consortia of biosurfactant-producing and hydrocarbon-degrading bacteria can lead to more efficient cleanup of oil-contaminated sites. mdpi.comnih.gov

The effectiveness of bioremediation relies on the presence of microorganisms with the appropriate enzymatic machinery to carry out the degradation. agriscigroup.us The enzymes involved, such as alkylsuccinate synthase and those in the β-oxidation pathway, are central to the bioremediation potential of these organisms. jst.go.jpmdpi.com Therefore, understanding the microbial ecology and the specific metabolic pathways is essential for developing successful bioremediation strategies for environments impacted by long-chain hydrocarbons and their derivatives. frontiersin.orgnih.gov

Advanced Applications and Materials Science Contributions

Utilization in Polymer Chemistry and Advanced Materials

The bifunctional nature of tetradecylsuccinic acid allows it to be a valuable component in the synthesis and modification of polymers. Polymer chemistry, a field focused on the creation and study of large molecules or macromolecules, leverages monomers like this compound to build complex structures with specific, desirable properties. ebsco.comwikipedia.org

This compound and its anhydride (B1165640) derivative can be integrated into polymeric structures as either a monomer or a modifying agent. As a monomer, its two carboxylic acid groups can react with other molecules, such as diols or diamines, to form polyesters or polyamides, respectively, through condensation polymerization.

More commonly, its derivatives are used to modify existing polymers. For instance, tetradecyl succinic anhydride (TDSA), a derivative, has been used to modify natural polymers like starch. researchgate.netresearchgate.net In this role, the anhydride group reacts with hydroxyl groups on the starch backbone, grafting the long tetradecyl chain onto the biopolymer. researchgate.netresearchgate.net This process transforms the properties of the native starch, creating a new material with enhanced functionalities. researchgate.netresearchgate.net Similarly, carboxylic acid-functionalized monomers can be copolymerized to create films capable of covalently binding other molecules, such as peptides, to a polymer surface. nih.gov

The incorporation of the tetradecylsuccinic moiety into a polymer matrix significantly enhances material performance, particularly in terms of hydrophobicity and mechanical strength. researchgate.netresearchgate.net The long, nonpolar tetradecyl chain is responsible for imparting water-repellent characteristics.

In one study, a double-modified starch (PT-St) was prepared using polyethyleneimine (PEI) and tetradecyl succinic anhydride (TDSA) to treat various paper-based materials. researchgate.net The treatment resulted in a substantial increase in the hydrophobicity and mechanical properties of the paper. researchgate.net The contact angle, a measure of water repellency, increased to over 118°, and the tensile strength of the paper also saw significant improvements. researchgate.net This demonstrates the effectiveness of using tetradecylsuccinic derivatives to create high-performance, biocompatible materials for applications like food packaging. researchgate.net

Table 1: Performance Enhancement of Paper Coated with Modified Starch (PT-St) Data sourced from a study on hydrophobic modified starch prepared with a tetradecyl succinic anhydride derivative. researchgate.net

| Paper Pulp Type | Property Improved | Percentage Increase/Final Value |

| 100% Waste Pulp (WEP) | Tensile Index | 44.11% |

| Contact Angle | 118.42° | |

| Water Vapor Transmission Rate | -35.03% | |

| Wood Pulp (WDP) | Tensile Index | 37.41% |

| Contact Angle | 120.17° | |

| Water Vapor Transmission Rate | -20.32% | |

| 100% Bamboo Pulp (BOP) | Tensile Index | 20.39% |

| Contact Angle | 122.37° | |

| Water Vapor Transmission Rate | -21.83% |

Integration as a Monomer or Modifier in Polymer Synthesis

Applications in Lubricant and Additive Formulations

In the field of lubricants, additives are crucial chemical compounds that enhance performance, impart new properties, and reduce undesirable changes in the oil during its service life. researchgate.net this compound belongs to a class of hydrocarbyl-substituted succinic acids that serve as highly effective additives in lubricating oil compositions. googleapis.comgoogle.com

One of the primary functions of this compound in lubricants is to act as a haze-reducing agent, particularly in oil compositions that contain polymeric viscosity index (VI) improvers like ethylene-propylene copolymers. googleapis.comgoogle.com These VI improvers can sometimes cause the oil to appear hazy, which is undesirable. The addition of a small, effective amount of a hydrocarbyl-substituted succinic acid, such as this compound, can significantly reduce or eliminate this haze. googleapis.com It functions as a weak acid containing two hydrogen-dissociating moieties, which is key to its anti-hazing effect. googleapis.com

The effective amount of the additive is typically low, ensuring it performs its function without negatively impacting other properties of the lubricant. googleapis.com

Table 2: Effective Concentration for Haze Reduction Data based on patent information for hydrocarbyl substituted succinic acids in oil compositions. googleapis.com

| Preference Level | Concentration Range (by weight) |

| General | 0.001% to 10% |

| Preferred | 0.01% to 1% |

| More Preferred | 0.05% to 0.3% |

The performance of hydrocarbyl-substituted succinic acids as lubricant additives is directly linked to their molecular structure. google.com The key is balancing the oil-soluble (hydrophobic) part of the molecule with the polar (hydrophilic) acid part.

The hydrocarbyl (alkyl) chain must be long enough to ensure sufficient solubility in the oil base stock. google.com Research has shown that a chain length of at least 10 carbon atoms is generally required. google.com Furthermore, the geometry of the alkyl chain plays a role; straight-chain alkyl groups are often preferred over branched structures for this application. google.com This relationship between molecular architecture and functional efficacy is a core principle in the design of lubricant additives. rsc.orgmdpi.com

Table 3: Structure-Performance Guidelines for Hydrocarbyl Succinic Acid Additives Information derived from patent literature on lubricant additives. google.com

| Structural Feature | Preferred Characteristic | Rationale/Impact on Performance |

| Hydrocarbyl Chain Length | At least 10 carbons; preferably C12 to C18. | Ensures adequate oil solubility. google.com |

| Hydrocarbyl Chain Type | Straight chain is preferred over branched. | Affects packing and interaction with oil components. google.com |

| Functional Group | Two carboxylic acid moieties (dicarboxylic acid). | Provides the necessary polarity for anti-haze activity. googleapis.com |

Function as Dispersants or Haze-Reducing Agents in Oil Compositions

Catalytic Applications of this compound and its Derivatives

While this compound itself is not primarily known as a catalyst, its carboxylic acid functional groups are highly relevant in catalyzed chemical reactions, where the acid or its derivatives act as substrates. mdpi.comrsc.org The field of catalysis is vast, with heterogeneous catalysis involving reactions at the surface of solid catalysts being particularly important for industrial processes. hidenanalytical.com

The dicarboxylic acid nature of this compound makes it a suitable building block in reactions that require a catalyst to proceed efficiently. For example, the synthesis of polyesters from dicarboxylic acids and diols is often a catalyzed process. In the creation of advanced polymer networks like vitrimers, which are formed from dicarboxylic acids and epoxides, a catalyst is essential to control the competing reactions of ester and ether formation. rsc.org In these contexts, the acid is a key reactant, but its conversion into a useful material relies on an external catalyst. rsc.org

Furthermore, derivatives of this compound, such as esters and amides, are synthesized through catalytic methods. mdpi.com The direct amidation of carboxylic acids, for instance, is a significant area of research focusing on the development of novel catalytic procedures that are more efficient and environmentally friendly. mdpi.com Therefore, the primary role of this compound in catalysis is that of a versatile substrate whose reactive acid groups can be transformed into a wide array of other functional groups and materials through catalyzed pathways.

Potential as Acid Catalysts in Organic Transformations

Long-chain dicarboxylic acids, such as this compound, possess acidic protons in their carboxyl groups, enabling them to function as Brønsted acid catalysts in various organic reactions. While research specifically detailing this compound as a primary catalyst is not extensively documented, the catalytic activity of other long-chain carboxylic acids and dicarboxylic acids in reactions like esterification provides a strong basis for its potential.

The Fischer-Speier esterification, a classic acid-catalyzed reaction, involves the conversion of a carboxylic acid and an alcohol to an ester and water. chemguide.co.ukmasterorganicchemistry.comlibretexts.org The reaction is typically catalyzed by strong mineral acids, but solid acid catalysts and other organic acids have been investigated as more environmentally benign alternatives. sioc-journal.cnchemguide.co.uk The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.comlibretexts.org

The catalytic potential of long-chain dicarboxylic acids is influenced by several factors, including their acidity and steric hindrance. While not as strong as mineral acids, the carboxylic acid groups of this compound can provide the necessary protons to facilitate esterification and other acid-catalyzed transformations. The long tetradecyl chain, while potentially causing some steric hindrance, can also impart unique solubility characteristics, allowing it to function in specific solvent systems or even under solvent-free conditions.

Research on the esterification of long-chain fatty acids with long-chain alcohols has demonstrated the utility of various acid catalysts. For instance, ZrOCl₂·8H₂O has been shown to be an effective catalyst for the esterification of C10–C18 normal acids and alcohols. rsc.org The catalytic performance in these systems is often dependent on the chain length of both the acid and the alcohol. rsc.org This suggests that this compound, with its C14 chain, could exhibit interesting catalytic behavior in similar long-chain esterification reactions.

The table below summarizes the catalytic performance of various acid catalysts in esterification reactions, providing a comparative context for the potential application of this compound.

| Catalyst | Reactants | Product | Conversion/Yield | Reference |

| ZrOCl₂·8H₂O | Long-chain carboxylic acids and alcohols | Long-chain esters | High yield | rsc.org |

| Amberlyst-16 | Lauric acid and 2-ethyl hexanol | 2-ethylhexyl laurate | >98% | csic.es |

| Sulfonated Carbon Composite | Acetic acid and Palmitic acid | Corresponding esters | High activity | researchgate.net |

| Hydrogen Peroxide / H₂SO₄ | Various carboxylic acids and alcohols | Various esters | Up to 98% yield | asianpubs.org |

These findings underscore the potential of using organic acids and their derivatives as catalysts in esterification. The specific catalytic efficiency of this compound would need to be experimentally determined and would likely be influenced by the specific reaction conditions, including temperature, reactant molar ratios, and the nature of the alcohol used.

Design of Solid Acid Catalysts Incorporating Succinic Acid Moieties

A significant area of interest in materials science is the development of heterogeneous (solid) acid catalysts, which offer advantages over homogeneous catalysts in terms of ease of separation, reusability, and reduced environmental impact. sioc-journal.cnnih.gov The incorporation of succinic acid moieties, the core structure of this compound, into solid supports is a promising strategy for creating novel solid acid catalysts.

The design of these catalysts often involves the functionalization of a high-surface-area material, such as silica, zeolites, or carbon-based materials, with acidic groups. scilit.commdpi.comresearchgate.net The succinic acid moiety can be introduced through various synthetic methods. One common approach involves the reaction of a precursor, such as maleic anhydride, with an alkene to form an alkenyl succinic anhydride, which can then be hydrolyzed to the corresponding dicarboxylic acid and subsequently anchored to a solid support. google.com

The properties of the resulting solid acid catalyst are highly dependent on several factors:

The nature of the support material: The surface area, pore size, and hydrophobicity of the support can significantly influence the accessibility of the catalytic sites and the mass transport of reactants and products. rsc.orgscilit.com

The density of acidic sites: A higher concentration of succinic acid moieties on the surface can lead to higher catalytic activity. researchgate.net

The strength of the acid sites: The acidity of the carboxylic acid groups can be tuned to some extent by the surrounding chemical environment on the support. mdpi.com

For example, solid acid catalysts have been prepared by sulfonating carbonized coffee husks, resulting in materials with Brønsted acid sites from -OH, -COOH, and -SO₃H groups. researchgate.net These catalysts have shown high activity in the esterification of free fatty acids. researchgate.net Similarly, magnetic solid acid catalysts have been designed by polymerizing ionic liquids on the surface of Fe₃O₄@SiO₂ nanoparticles, demonstrating excellent activity and recyclability in esterification reactions. rsc.org

The table below presents examples of solid acid catalysts and their performance in various reactions, highlighting the versatility of this approach.

| Solid Acid Catalyst | Functional Group | Application | Key Findings | Reference |

| Nb₂O₅·nH₂O | Lewis acid sites | Cyclization of dicarboxylic acids | High yield, reusable | rsc.orgresearchgate.net |

| Sulfonated Carbon Composite | -SO₃H, -COOH, -OH | Esterification of fatty acids | High acid site density, good reusability | researchgate.net |

| ZrOCl₂·8H₂O/MCM-41 | [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ | Esterification of long-chain acids/alcohols | Enhanced catalytic activity due to high dispersion | rsc.org |

| Fe₃O₄@VS-APS brush | Sulfonic acid | Biginelli, Strecker, and esterification reactions | Easy reusability, effective performance | nih.gov |

| Biomass-derived solid acid | -SO₃H | Esterification for biodiesel synthesis | High activity and stability | nih.gov |

The incorporation of the long tetradecyl chain from this compound onto a solid support could introduce additional functionalities. The hydrophobic nature of the alkyl chain could enhance the catalyst's affinity for non-polar reactants and create a more hydrophobic microenvironment around the acidic sites, potentially influencing reaction selectivity. This approach aligns with the design of catalysts with tailored surface properties for specific organic transformations. nih.gov Further research in this area could lead to the development of highly specialized and efficient solid acid catalysts based on long-chain succinic acid derivatives.

Analytical Methodologies for Research on Tetradecylsuccinic Acid

Chromatographic Techniques and Derivatization Strategies

Chromatographic techniques are fundamental for the separation and analysis of tetradecylsuccinic acid from complex mixtures. Due to its dicarboxylic acid nature, derivatization is often employed to enhance its volatility and improve chromatographic behavior, particularly for gas chromatography.

Gas Chromatography-Mass Spectrometry (GC-MS) with Esterification and Silylation

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. mdpi.com However, the direct analysis of carboxylic acids like this compound by GC is challenging due to their low volatility and tendency to form hydrogen bonds, leading to poor peak shape and thermal instability. colostate.edu To overcome these limitations, derivatization is necessary. colostate.edusigmaaldrich.com

Esterification:

Esterification is a common derivatization method that converts carboxylic acids into their corresponding esters, which are more volatile and less polar. colostate.edu This is typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst. For instance, refluxing with methanol (B129727) and sulfuric acid can produce methyl esters. ekb.egjfda-online.com Another approach involves the use of reagents like BF3-methanol, which can complete the reaction within minutes at elevated temperatures. jfda-online.com

Silylation:

Silylation is another widely used derivatization technique where active hydrogen atoms in the carboxylic acid groups are replaced by a trimethylsilyl (B98337) (TMS) or other silyl (B83357) groups. chemcoplus.co.jp This process significantly increases the volatility and thermal stability of the analyte. chemcoplus.co.jp Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are commonly used. sigmaaldrich.comlmaleidykla.lt TBDMS derivatives, formed using MTBSTFA, are notably more stable and less sensitive to moisture compared to TMS derivatives. sigmaaldrich.comchemcoplus.co.jp The derivatized extract can then be directly injected into the GC-MS system for analysis. nih.gov

The combination of these derivatization strategies with GC-MS allows for the effective separation, identification, and quantification of this compound. The mass spectrometer provides detailed structural information based on the fragmentation patterns of the derivatized analyte, enabling confident identification. sigmaaldrich.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Carboxylic Acid Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a highly versatile and sensitive analytical technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. wikipedia.org It is particularly well-suited for the analysis of a wide range of compounds, including non-volatile and thermally labile molecules like carboxylic acids, without the need for derivatization. wikipedia.orgnih.gov

In LC-MS analysis, this compound can be separated from other components in a sample using a liquid chromatography column, often a reversed-phase column like C18. nih.gov The separated analyte then enters the mass spectrometer, where it is ionized and detected. Electrospray ionization (ESI) is a common ionization technique used for polar molecules like carboxylic acids, often operating in the negative ionization mode to detect the deprotonated molecule [M-H]⁻. nih.govnih.gov

LC-MS offers several advantages for the analysis of this compound:

High Sensitivity and Specificity: Tandem mass spectrometry (LC-MS/MS) can be used to further enhance sensitivity and specificity by monitoring specific fragmentation transitions of the target analyte. nih.govnih.gov

No Derivatization Required: Unlike GC-MS, LC-MS can directly analyze carboxylic acids, simplifying sample preparation.